REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=2[F:29])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O:17]CC)=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1.[OH-].[Na+:31]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=2[F:29])=[C:6]([CH2:8][C:9]2[N:14]=[C:13]([C:15]([O-:17])=[O:16])[CH:12]=[CH:11][CH:10]=2)[CH:7]=1.[Na+:31] |f:1.2,4.5|
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)OCC1=C(C=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Left
|
Type
|
CUSTOM
|
Details
|
to crystallise
|
Type
|
ADDITION
|
Details
|
when at room temperature was diluted with an equal volume of water
|
Type
|
FILTRATION
|
Details
|
After one hour at room temperature the solid was filtered off
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with ethanol/water (1:3)
|
Type
|
CUSTOM
|
Details
|
MLS (mother liquors) were evaporated
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
Dried in a vacuum oven for 16 hours at 40° C. and 3 days at 60° C
|
Duration
|
3 d
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)[O-])OCC1=C(C=C(C=C1)Cl)F.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |